Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S-
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Overview
Description
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S-) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CHPM and has a molecular formula of C6H9NO3.
Mechanism Of Action
The mechanism of action of CHPM is not fully understood, but it is believed to act as a nucleophile in chemical reactions. CHPM can form covalent bonds with other molecules, which makes it useful in the synthesis of complex organic molecules.
Biochemical And Physiological Effects
CHPM has been shown to have a range of biochemical and physiological effects. In animal studies, CHPM has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using CHPM in lab experiments is its ability to act as a building block for the synthesis of complex organic molecules. However, CHPM is a relatively unstable compound and can be difficult to handle in the lab. It also has limited solubility in water, which can make it challenging to work with in aqueous environments.
Future Directions
There are several future directions for research on CHPM. One potential area of research is the development of new synthetic methods for the production of CHPM and its derivatives. Another area of research is the investigation of the potential therapeutic applications of CHPM and its derivatives in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of CHPM and its biochemical and physiological effects.
Synthesis Methods
The synthesis of CHPM can be achieved through a series of chemical reactions. One of the most common methods is the reaction between cyclopropanecarboxylic acid and formaldehyde in the presence of sodium borohydride. This reaction yields the intermediate compound, 1-amino-2-(hydroxymethyl)-cyclopropane carboxylic acid, which is then methylated to form CHPM.
Scientific Research Applications
CHPM has been studied extensively for its potential applications in various fields of science. One of the primary areas of research has been its use as a building block for the synthesis of complex organic molecules. CHPM has been used as a precursor for the synthesis of amino acids, peptides, and other bioactive compounds.
properties
CAS RN |
114498-10-1 |
---|---|
Product Name |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S- |
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl (1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-5(9)6(7)2-4(6)3-8/h4,8H,2-3,7H2,1H3/t4-,6-/m0/s1 |
InChI Key |
QMPFHYRERLLRMN-NJGYIYPDSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]1CO)N |
SMILES |
COC(=O)C1(CC1CO)N |
Canonical SMILES |
COC(=O)C1(CC1CO)N |
synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, methyl ester, (1S- |
Origin of Product |
United States |
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